N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide
Description
N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide is a bis-silylated oxamide derivative characterized by an oxamide core (two amide groups linked by a central carbonyl) substituted with two 1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl moieties. The tert-butyl(dimethyl)silyl (TBS) groups serve as protective agents for hydroxyl functionalities, enhancing stability during synthetic processes. This compound is likely utilized in organic synthesis for constructing complex molecules requiring temporary hydroxyl protection under acidic or basic conditions.
Properties
Molecular Formula |
C22H48N2O4Si2 |
|---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide |
InChI |
InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26) |
InChI Key |
OGCNVHFVKJLKGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)NC(CC)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide involves multiple steps. The synthetic route typically includes the protection of functional groups, coupling reactions, and deprotection steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the field of proteomics. It is used as a biochemical reagent to study protein interactions, modifications, and functions.
Mechanism of Action
The mechanism of action of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
The TBS-protected oxamide derivative is compared to two classes of analogs: (1) methoxycarbonyl-substituted oxamides (e.g., N,N′-bis(1-methoxycarbonylvinyl)oxamide) and (2) phenylenebis(oxyethane)-linked diacetamides (e.g., N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide). Key distinctions include:
Table 1: Structural and Functional Comparisons
Key Findings:
- Reactivity : The TBS groups in the target compound provide superior stability compared to methoxycarbonyl analogs. For example, N,N′-bis(1-methoxycarbonylvinyl)oxamide (2) undergoes elimination reactions when treated with thionyl chloride or mesyl chloride , whereas the TBS ether’s bulkiness likely mitigates such side reactions.
- Solubility: The hydrophobic TBS groups enhance solubility in nonpolar solvents, contrasting with the hydrophilic diacetamide in , which lacks protective groups .
- Applications : The target compound is suited for multi-step syntheses requiring orthogonal protection strategies, unlike simpler diacetamides used in less demanding environments.
Structural and Crystallographic Considerations
The TBS groups may introduce crystallographic challenges due to their flexibility, a common issue in silylated compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
